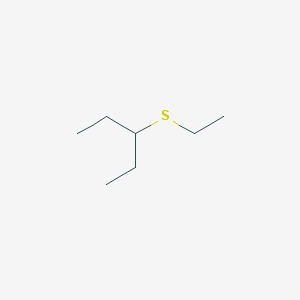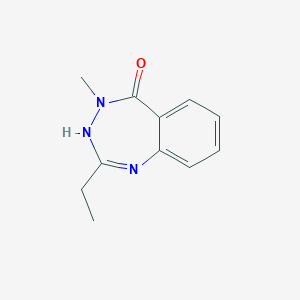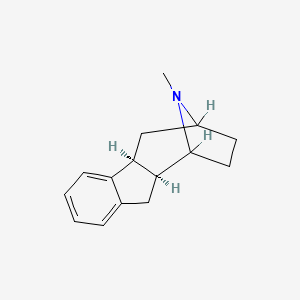silanol CAS No. 59551-95-0](/img/structure/B14622148.png)
[3-(2-Methoxyethoxy)propyl](dimethyl)silanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyethoxy)propylsilanol: is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silanol group attached to a propyl chain, which is further substituted with a methoxyethoxy group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethoxy)propylsilanol typically involves the reaction of 3-(2-Methoxyethoxy)propylsilane with water or a suitable hydrolyzing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the silanol group. The general reaction can be represented as follows:
\ \text{3-(2-Methoxyethoxy)propylsilane} + \text{H}_2\text{O} \rightarrow \text{[3-(2-Methoxyethoxy)propylsilanol} + \text{H}_2 ]
Industrial Production Methods: In industrial settings, the production of 3-(2-Methoxyethoxy)propylsilanol may involve large-scale hydrolysis of the corresponding silane compound. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of hydrolyzing agent, are carefully controlled to ensure efficient production .
化学反応の分析
Types of Reactions: 3-(2-Methoxyethoxy)propylsilanol can undergo various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form siloxane bonds.
Reduction: The compound can be reduced under specific conditions to yield different organosilicon derivatives.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of siloxane polymers.
Reduction: Formation of reduced organosilicon compounds.
Substitution: Formation of substituted silanol derivatives.
科学的研究の応用
Chemistry: 3-(2-Methoxyethoxy)propylsilanol is used as a precursor in the synthesis of various organosilicon compounds. It serves as a building block for the preparation of siloxane polymers and other functionalized silanes.
Biology: In biological research, this compound is utilized for surface modification of biomaterials. It enhances the biocompatibility and functionality of materials used in medical devices and implants.
Medicine: The compound has potential applications in drug delivery systems. It can be used to modify the surface properties of nanoparticles, improving their stability and targeting capabilities.
Industry: In industrial applications, 3-(2-Methoxyethoxy)propylsilanol is employed as a coupling agent in the production of adhesives, sealants, and coatings. It improves the adhesion and durability of these materials .
作用機序
The mechanism of action of 3-(2-Methoxyethoxy)propylsilanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with other molecules, facilitating its incorporation into polymer matrices. Additionally, the methoxyethoxy group enhances the solubility and dispersibility of the compound in different solvents. These properties contribute to its effectiveness as a coupling agent and surface modifier .
類似化合物との比較
- 3-(2-Methoxyethoxy)propylsilane
- [3-(Trimethoxysilyl)propyl]methacrylate
- [3-(Methacryloyloxy)propyl]trimethoxysilane
Comparison: [3-(Trimethoxysilyl)propyl]methacrylate and [3-(Methacryloyloxy)propyl]trimethoxysilane are also organosilicon compounds with different functional groups, making them suitable for specific applications in polymer chemistry and material science .
特性
CAS番号 |
59551-95-0 |
|---|---|
分子式 |
C8H20O3Si |
分子量 |
192.33 g/mol |
IUPAC名 |
hydroxy-[3-(2-methoxyethoxy)propyl]-dimethylsilane |
InChI |
InChI=1S/C8H20O3Si/c1-10-6-7-11-5-4-8-12(2,3)9/h9H,4-8H2,1-3H3 |
InChIキー |
CHSWJWYOHQNISS-UHFFFAOYSA-N |
正規SMILES |
COCCOCCC[Si](C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


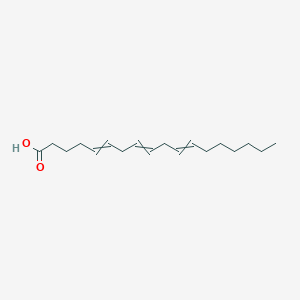
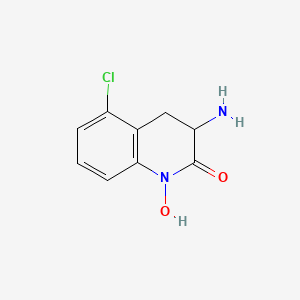
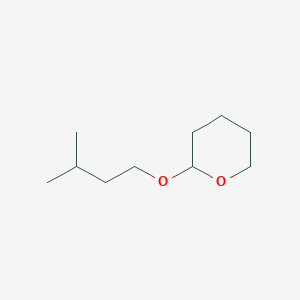

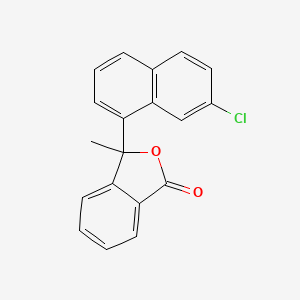
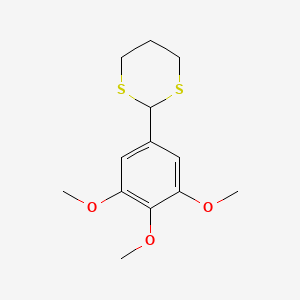
![2,5-Piperazinedione, 3-[(1S)-1-methylpropyl]-, (3S)-](/img/structure/B14622120.png)
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,2-dimethyl-](/img/structure/B14622121.png)

